molecular formula C16H22I2N2 B3056935 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide CAS No. 75337-72-3

1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide

Cat. No.: B3056935
CAS No.: 75337-72-3
M. Wt: 496.17 g/mol
InChI Key: RBUUPVYBNFRVQH-UHFFFAOYSA-L
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Description

1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide is a quaternary ammonium salt derived from bipyridine. It is known for its strong electron-accepting properties and is often used in various chemical and industrial applications. The compound is characterized by its ability to stabilize radical cations, making it valuable in redox chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide typically involves the quaternization of 4,4’-bipyridine with methyl iodide and pentyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its strong electron-accepting properties. It can stabilize radical cations, which are intermediates in many redox reactions. The molecular targets and pathways involved include various electron transfer processes, where the compound acts as an efficient mediator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and electron-accepting properties. This makes it particularly suitable for applications requiring strong electron acceptors and stable radical cations.

Properties

IUPAC Name

1-methyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.2HI/c1-3-4-5-10-18-13-8-16(9-14-18)15-6-11-17(2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUUPVYBNFRVQH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996787
Record name 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75337-72-3
Record name 4,4'-Bipyridinium, 1-methyl-1'-pentyl-, diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075337723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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